molecular formula C7H10N2O2 B1303827 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 26990-71-6

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1303827
CAS No.: 26990-71-6
M. Wt: 154.17 g/mol
InChI Key: HITOGDKGNNDJPC-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Safety and Hazards

According to the safety information provided, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde may be harmful if swallowed. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not mentioned in the literature, pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities. They are often used as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole with an appropriate aldehyde source. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-methoxypyrazole: Similar structure but lacks the formyl group at the 4-position.

    5-Methoxy-1,3-dimethyl-1H-pyrazole: Lacks the formyl group at the 4-position.

Uniqueness

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the methoxy and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITOGDKGNNDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377394
Record name 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26990-71-6
Record name 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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